

Cross-referencing analytical data for 4-Chloro-3-hydroxybenzoic acid

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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybenzoic acid

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Comparative Analytical Guide for 4-Chloro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of analytical data for **4-Chloro-3-hydroxybenzoic acid**, a versatile building block in medicinal chemistry. It is recognized for its role as a potential inhibitor of influenza endonuclease and as a key intermediate in the synthesis of Tie-2 kinase inhibitors for cancer therapy.^{[1][2]} This document compiles spectroscopic and chromatographic data to facilitate its identification, quantification, and quality control in a research and development setting.

Physicochemical Properties

Below is a summary of the key physical and chemical properties of **4-Chloro-3-hydroxybenzoic acid**.

Property	Value	Reference
CAS Number	34113-69-4	[1][3]
Molecular Formula	C ₇ H ₅ ClO ₃	[3][4]
Molecular Weight	172.57 g/mol	[1][3]
InChI Key	SCPUNJAMWFAYED-UHFFFAOYSA-N	
SMILES String	C1=CC(=C(C=C1C(=O)O)O)Cl	

Spectroscopic Data

This section provides available spectroscopic data for **4-Chloro-3-hydroxybenzoic acid**. For comparative purposes, data for structurally related compounds are also included where direct data is limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a critical technique for confirming the chemical structure of **4-Chloro-3-hydroxybenzoic acid**.

Table 1: ¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) and Multiplicity	Reference
4-Chloro-3-hydroxybenzoic acid	CD ₃ OD	δ 7.54-7.55 (d, 1H), 7.44-7.47 (dd, 1H), 7.36-7.38 (d, 1H)	[1]
4-Chlorobenzoic acid (for comparison)	DMSO-d ₆	δ 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H)	[5]
3-Chlorobenzoic acid (for comparison)	DMSO	δ 13.34 (s, 1H), 7.79 (m, 2H), 7.70(m, 1H), 7.55(t, J = 8.08 Hz, 1H)	[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2: Mass Spectrometry Data

Compound	Ionization Mode	[M-H] ⁻ (m/z)	Reference
4-Chloro-3-hydroxybenzoic acid	LRMS APCI	171	[1]
3-Chloro-4-hydroxybenzoic acid (isomer)	Electron Ionization	172 (M ⁺)	[7]
4-Hydroxybenzoic acid (related compound)	ESI-MS/MS	137 → 93	[8]

Infrared (IR) Spectroscopy

While specific IR data for **4-Chloro-3-hydroxybenzoic acid** is not readily available, the expected characteristic peaks can be inferred from similar structures. Data for 4-hydroxybenzoic acid is provided for comparison.

Table 3: Comparative IR Spectral Data

Compound	Technique	Key Stretching Peaks (cm ⁻¹)	Reference
4-Hydroxybenzoic acid (for comparison)	KBr	3449 (Carboxylic acid -OH), 1663 (C=O), 1588 (Phenolic -OH)	[9]

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying **4-Chloro-3-hydroxybenzoic acid**.

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for **4-Chloro-3-hydroxybenzoic acid** is not detailed in the provided results, general methods for hydroxybenzoic acids are applicable. These compounds are typically analyzed using reversed-phase chromatography.

Table 4: General HPLC Conditions for (Hydroxy)benzoic Acids

Parameter	Typical Conditions	Reference
Column	Reversed-phase C18 or Biphenyl	[8][10]
Mobile Phase	Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., formic or phosphoric acid)	[8][10][11]
Detector	UV	[10]
Flow Rate	~1.0 mL/min	[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results.

Protocol 1: ^1H NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **4-Chloro-3-hydroxybenzoic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol- d_4 , CD_3OD).
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire the ^1H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Protocol 2: HPLC Purity Analysis

- **Stock Solution Preparation:** Accurately weigh and dissolve a known amount of **4-Chloro-3-hydroxybenzoic acid** in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 1 mg/mL.[\[13\]](#)
- **Instrumentation:** Utilize an HPLC system equipped with a UV detector and a reversed-phase C18 column (e.g., 250 mm \times 4.6 mm, 5- μm particle size).[\[14\]](#)
- **Chromatographic Conditions:**
 - **Mobile Phase:** A gradient mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30°C.
 - **Detection Wavelength:** Set based on the UV absorbance maximum of the analyte.

- Analysis: Equilibrate the column with the initial mobile phase composition. Inject a fixed volume (e.g., 10 μ L) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

Protocol 3: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the sample (typically in the μ g/mL range) in a solvent compatible with the ionization source, such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition (Negative Ion Mode):
 - Infuse the sample solution into the ion source.
 - Acquire the full scan mass spectrum to identify the deprotonated molecule $[M-H]^-$.
 - For structural confirmation, perform tandem MS (MS/MS) on the precursor ion to observe characteristic fragment ions.

Visualized Workflow and Pathways

Diagrams can effectively illustrate experimental processes and relationships.

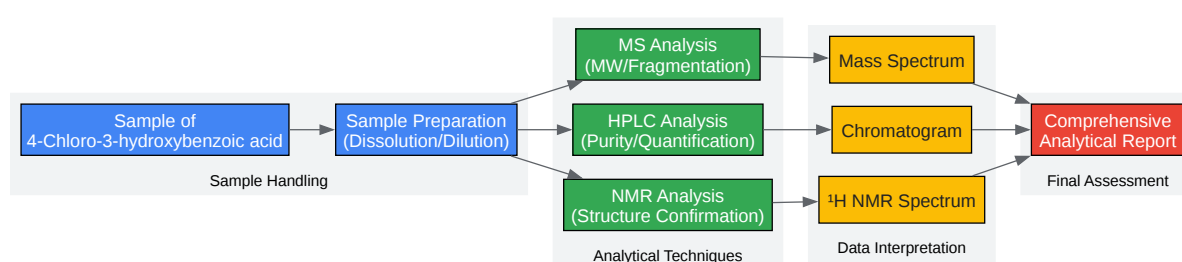


Figure 1. Analytical Workflow for 4-Chloro-3-hydroxybenzoic Acid

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Caption: Analytical Workflow for **4-Chloro-3-hydroxybenzoic Acid**.

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